Cas no 136918-76-8 (4-(bromomethyl)-1,2,3-thiadiazole)
4-(bromomethyl)-1,2,3-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3-Thiadiazole, 4-(bromomethyl)-
- 4-(bromomethyl)-1,2,3-thiadiazole
- 136918-76-8
- AKOS014313282
- EN300-219349
- LFA91876
- 4-(bromomethyl)thiadiazole
- 872-835-6
- SCHEMBL1593326
-
- MDL: MFCD12405627
- Inchi: 1S/C3H3BrN2S/c4-1-3-2-7-6-5-3/h2H,1H2
- InChI Key: QNECNSWDCCIQFB-UHFFFAOYSA-N
- SMILES: BrCC1=CSN=N1
Computed Properties
- Exact Mass: 177.92003g/mol
- Monoisotopic Mass: 177.92003g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 60.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 54Ų
4-(bromomethyl)-1,2,3-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B606760-5mg |
4-(bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B606760-10mg |
4-(bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B606760-50mg |
4-(bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 50mg |
$ 365.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019334-1g |
4-(Bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 95% | 1g |
¥5971.0 | 2023-02-24 | |
| Chemenu | CM422983-250mg |
4-(bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 95%+ | 250mg |
$370 | 2023-02-23 | |
| Chemenu | CM422983-500mg |
4-(bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 95%+ | 500mg |
$570 | 2023-02-23 | |
| Chemenu | CM422983-1g |
4-(bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 95%+ | 1g |
$724 | 2023-02-23 | |
| Enamine | EN300-219349-0.05g |
4-(bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 95% | 0.05g |
$152.0 | 2023-09-16 | |
| Enamine | EN300-219349-0.1g |
4-(bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 95% | 0.1g |
$227.0 | 2023-09-16 | |
| Enamine | EN300-219349-0.25g |
4-(bromomethyl)-1,2,3-thiadiazole |
136918-76-8 | 95% | 0.25g |
$323.0 | 2023-09-16 |
4-(bromomethyl)-1,2,3-thiadiazole Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 4-(bromomethyl)-1,2,3-thiadiazole
Professional Introduction to 4-(bromomethyl)-1,2,3-thiadiazole (CAS No. 136918-76-8)
4-(bromomethyl)-1,2,3-thiadiazole is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the thiadiazole class, which has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of a bromomethyl group in its molecular structure makes it a valuable intermediate for the synthesis of various bioactive molecules.
The chemical formula of 4-(bromomethyl)-1,2,3-thiadiazole is C₄H₃BrN₃S, and it is classified as an organobromine compound. Its molecular structure consists of a thiadiazole ring system substituted with a bromomethyl group at the 4-position. This substitution enhances its reactivity, making it a useful building block for further chemical modifications.
In recent years, 4-(bromomethyl)-1,2,3-thiadiazole has been extensively studied for its potential applications in drug development. The thiadiazole core is known for its ability to interact with biological targets such as enzymes and receptors, which has led to its incorporation into various pharmacophores. The bromomethyl group provides a site for nucleophilic substitution reactions, allowing for the facile introduction of different functional groups and the creation of more complex molecular architectures.
One of the most compelling aspects of 4-(bromomethyl)-1,2,3-thiadiazole is its role in the synthesis of novel therapeutic agents. Researchers have leveraged its reactivity to develop compounds with potential applications in treating a range of diseases. For instance, studies have demonstrated its utility in generating derivatives that exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's significance as a precursor in medicinal chemistry.
The synthesis of 4-(bromomethyl)-1,2,3-thiadiazole typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the bromination of pre-existing thiadiazole derivatives or the condensation of appropriate precursors under controlled conditions. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process.
The structural versatility of 4-(bromomethyl)-1,2,3-thiadiazole allows it to serve as a key intermediate in the preparation of various heterocyclic compounds. Its incorporation into larger molecular frameworks has led to the discovery of new scaffolds with improved pharmacological profiles. This adaptability makes it an indispensable tool for synthetic chemists working on drug discovery projects.
In addition to its pharmaceutical applications, 4-(bromomethyl)-1,2,3-thiadiazole has found utility in materials science and agrochemical research. Its ability to form stable complexes with metals has been explored in the development of catalysts and coordination polymers. Furthermore, its derivatives have shown promise as intermediates in the synthesis of pesticides and herbicides that exhibit enhanced efficacy and environmental safety.
The latest research on 4-(bromomethyl)-1,2,3-thiadiazole has focused on expanding its therapeutic potential. Studies have investigated its interactions with biological targets at a molecular level, providing insights into its mechanism of action. These investigations have revealed new opportunities for designing more effective drugs based on thiadiazole derivatives. The compound's unique properties make it an attractive candidate for further exploration in drug development pipelines.
The safety and handling of 4-(bromomethyl)-1,2,3-thiadiazole are important considerations in laboratory settings. While it is not classified as a hazardous material under standard regulatory guidelines, proper precautions should be taken to ensure safe handling. This includes using appropriate personal protective equipment and working in well-ventilated areas to minimize exposure risks.
In conclusion, 4-(bromomethyl)-1,2,3-thiadiazole is a multifaceted compound with significant applications in pharmaceuticals and chemical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic potentials. The ongoing research into this compound continues to uncover new possibilities for its use in drug development and beyond.
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